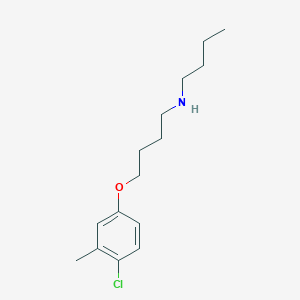
N-butyl-4-(4-chloro-3-methylphenoxy)-1-butanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-4-(4-chloro-3-methylphenoxy)-1-butanamine, also known as BAM-15, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BAM-15 has been found to have a unique mechanism of action that allows it to alter mitochondrial function, making it a valuable tool for investigating the role of mitochondria in various physiological processes.
Mecanismo De Acción
N-butyl-4-(4-chloro-3-methylphenoxy)-1-butanamine acts as a protonophore, meaning that it can disrupt the proton gradient across the mitochondrial membrane. This disruption leads to an increase in mitochondrial respiration and ATP production, as well as a decrease in reactive oxygen species (ROS) production. The exact mechanism by which N-butyl-4-(4-chloro-3-methylphenoxy)-1-butanamine alters mitochondrial function is still being investigated, but it is thought to involve the uncoupling of oxidative phosphorylation.
Biochemical and Physiological Effects
N-butyl-4-(4-chloro-3-methylphenoxy)-1-butanamine has been found to have a number of biochemical and physiological effects. In addition to its ability to alter mitochondrial function, N-butyl-4-(4-chloro-3-methylphenoxy)-1-butanamine has been found to increase glucose uptake and enhance insulin sensitivity in adipocytes. It has also been shown to improve glucose tolerance and reduce insulin resistance in mice fed a high-fat diet.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-butyl-4-(4-chloro-3-methylphenoxy)-1-butanamine is its ability to selectively target mitochondria, making it a valuable tool for investigating the role of mitochondria in various physiological processes. However, N-butyl-4-(4-chloro-3-methylphenoxy)-1-butanamine also has some limitations. For example, its effects on mitochondrial function can be dose-dependent, and it may have different effects on different cell types. Additionally, the mechanism by which N-butyl-4-(4-chloro-3-methylphenoxy)-1-butanamine alters mitochondrial function is still not fully understood, which may limit its usefulness in some experimental settings.
Direcciones Futuras
There are a number of future directions for research on N-butyl-4-(4-chloro-3-methylphenoxy)-1-butanamine. One area of interest is the role of N-butyl-4-(4-chloro-3-methylphenoxy)-1-butanamine in cancer cell metabolism, and whether it could be used as a therapeutic agent for cancer treatment. Additionally, further investigation into the mechanism by which N-butyl-4-(4-chloro-3-methylphenoxy)-1-butanamine alters mitochondrial function could lead to the development of new drugs that target mitochondrial dysfunction in various diseases. Finally, the development of new tools for studying mitochondrial function, such as fluorescent probes that can selectively target mitochondria, could help to further expand the use of N-butyl-4-(4-chloro-3-methylphenoxy)-1-butanamine in scientific research.
Métodos De Síntesis
The synthesis of N-butyl-4-(4-chloro-3-methylphenoxy)-1-butanamine involves the reaction of 4-chloro-3-methylphenol with butylamine in the presence of a base catalyst. The resulting product is then treated with butyryl chloride to yield N-butyl-4-(4-chloro-3-methylphenoxy)-1-butanamine. The synthesis of N-butyl-4-(4-chloro-3-methylphenoxy)-1-butanamine has been well-documented in the scientific literature, and the compound is readily available for purchase from chemical suppliers.
Aplicaciones Científicas De Investigación
N-butyl-4-(4-chloro-3-methylphenoxy)-1-butanamine has been used in a variety of scientific studies to investigate the role of mitochondria in various physiological processes. For example, N-butyl-4-(4-chloro-3-methylphenoxy)-1-butanamine has been used to study the effects of mitochondrial dysfunction on cancer cell metabolism, as well as the role of mitochondrial function in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-butyl-4-(4-chloro-3-methylphenoxy)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24ClNO/c1-3-4-9-17-10-5-6-11-18-14-7-8-15(16)13(2)12-14/h7-8,12,17H,3-6,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNWTECPTFUQGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCOC1=CC(=C(C=C1)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(4-chloro-3-methylphenoxy)propyl]-1-butanamine](/img/structure/B5198359.png)
![2-(4-methyl-1-piperidinyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5198365.png)

![4-[(2R*,3R*)-1'-(cyclopentylacetyl)-2-hydroxy-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl]-2-piperazinone](/img/structure/B5198378.png)


![1,3-benzodioxol-5-yl[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5198405.png)


![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B5198438.png)

![4-[allyl(methylsulfonyl)amino]-N-(2-chlorobenzyl)benzamide](/img/structure/B5198448.png)
![2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propenethioamide](/img/structure/B5198455.png)